molecular formula C46H91NO5 B13360451 Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate

Cat. No.: B13360451
M. Wt: 738.2 g/mol
InChI Key: FDXZUBWPUOXVKI-UHFFFAOYSA-N
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Preparation Methods

The preparation of Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves an alkylation reaction. In this process, a secondary amine is combined with a lipid bromo ester . The synthetic route can be summarized as follows:

    Starting Materials: Secondary amine and lipid bromo ester.

    Reaction Conditions: The reaction is typically carried out under controlled temperature and pressure conditions to ensure the desired product is formed.

    Industrial Production: In an industrial setting, the synthesis is scaled up using large reactors and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.

    Major Products: The major products depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has several scientific research applications:

Mechanism of Action

Comparison with Similar Compounds

Heptadecan-9-yl 8-((2-hydroxybutyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is similar to other synthetic amino lipids used in lipid nanoparticle formulations, such as:

The uniqueness of this compound lies in its specific structure, which provides optimal properties for mRNA delivery and stability .

Properties

Molecular Formula

C46H91NO5

Molecular Weight

738.2 g/mol

IUPAC Name

nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxybutyl)amino]octanoate

InChI

InChI=1S/C46H91NO5/c1-5-9-12-15-18-27-34-41-51-45(49)37-30-23-19-25-32-39-47(42-43(48)8-4)40-33-26-20-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3

InChI Key

FDXZUBWPUOXVKI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CC(CC)O

Origin of Product

United States

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